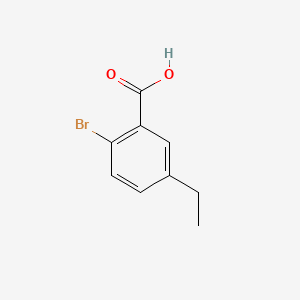

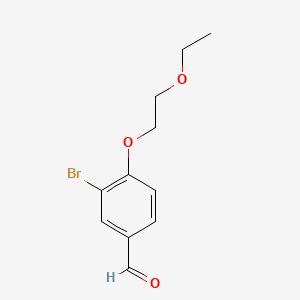

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

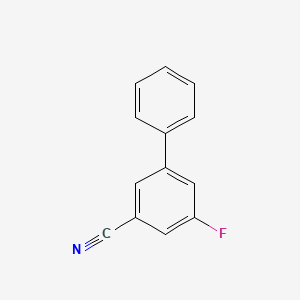

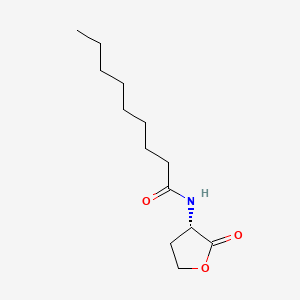

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.13 . It is typically stored in a refrigerated environment .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde consists of a benzene ring substituted with a bromine atom, an aldehyde group, and an ethoxyethoxy group .Applications De Recherche Scientifique

One significant application involves its use in the synthesis of complex molecules through halogenation reactions. For example, the conversion of p-hydroxy benzaldehyde to 3,5-bromo-4-hydroxy benzaldehyde via bromination, followed by further reactions to obtain 3,4,5-trimethoxy benzaldehyde, demonstrates its utility in synthesizing methoxylated compounds, which are crucial in pharmaceuticals and agrochemicals (Yangyu Feng, 2002).

Additionally, the ethoxylation process, where 3-bromo-4-hydroxy benzaldehyde is transformed into ethyl vanillin, highlights its role in flavor and fragrance chemistry. The optimization of reaction conditions, such as temperature and solvent choice, significantly impacts the yield and purity of the final products, underscoring the importance of understanding and controlling these synthesis parameters (Diao Jiangao, 2010).

Biological and Material Science Applications

The compound's derivatives have been explored for their biological activities, such as nematicidal properties. The synthesis of various substituted phenyl-1-(4-hydroxyphenyl)-2-propen-1-ones from substituted benzaldehydes, including 3-bromo-4-(2-ethoxyethoxy)benzaldehyde derivatives, and their evaluation against root-knot nematodes (Meloidogyne javanica) indicate potential agricultural applications. The study found that incorporating a carbamoyloxy moiety into 2-propen-1-ones enhanced their nematicidal activity, providing insights into designing new agrochemicals (Sumona Kumari, Rajvir Singh, R. K. Walia, 2014).

In the realm of material science, the compound's derivatives contribute to the development of novel materials. For instance, the synthesis of cubane cobalt and nickel clusters employing derivatives of 3-bromo-4-(2-ethoxyethoxy)benzaldehyde showcases its utility in creating materials with unique magnetic properties. Such materials have potential applications in data storage, magnetic sensors, and catalysis, highlighting the compound's role in advancing nanotechnology and materials science (Shuhua Zhang et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-4-(2-ethoxyethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-14-5-6-15-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRBJSLYARXFGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733923 |

Source

|

| Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |

CAS RN |

1341950-98-8 |

Source

|

| Record name | 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B595964.png)

![4-[(Cyclopropylcarbonyl)amino]-3-fluorobenzoic acid](/img/structure/B595972.png)